
2,2',2''-(1,2,4-Triazinane-1,2,4-triyl)tri(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-(1,2,4-Triazinane-1,2,4-triyl)tri(ethan-1-ol): is a chemical compound with the molecular formula C9H21N3O3 It is a triazine derivative, characterized by the presence of three ethanol groups attached to a triazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(1,2,4-Triazinane-1,2,4-triyl)tri(ethan-1-ol) typically involves the reaction of triazine derivatives with ethanol under controlled conditions. One common method involves the alkylation of cyanuric acid trisodium salt with 2-haloacetic acid derivatives in a solvent such as dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) at elevated temperatures (190–195°C) . The reaction may also be carried out under solvent-free conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Industrial production may also involve purification steps such as crystallization or distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(1,2,4-Triazinane-1,2,4-triyl)tri(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The triazinane ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the triazinane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2,2’,2’'-(1,2,4-Triazinane-1,2,4-triyl)tri(ethan-1-ol) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’,2’'-(1,2,4-Triazinane-1,2,4-triyl)tri(ethan-1-ol) involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the particular application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,2’,2’'-(1,3,5-Triazinane-2,4,6-triyl)triethanol: A similar compound with a different triazinane ring structure.
2,2’,2’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic acid: Another triazine derivative with different functional groups.
Uniqueness
2,2’,2’'-(1,2,4-Triazinane-1,2,4-triyl)tri(ethan-1-ol) is unique due to its specific triazinane ring structure and the presence of three ethanol groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
917597-80-9 |
|---|---|
Molecular Formula |
C9H21N3O3 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-[1,2-bis(2-hydroxyethyl)-1,2,4-triazinan-4-yl]ethanol |
InChI |
InChI=1S/C9H21N3O3/c13-6-3-10-1-2-11(4-7-14)12(9-10)5-8-15/h13-15H,1-9H2 |
InChI Key |
JSCFUKFHQQMFMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N(CN1CCO)CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


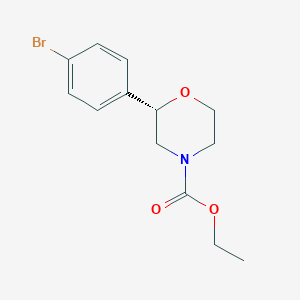
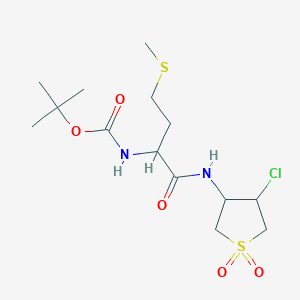
![Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane](/img/structure/B12623251.png)
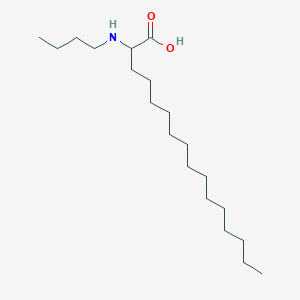
![4-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12623263.png)
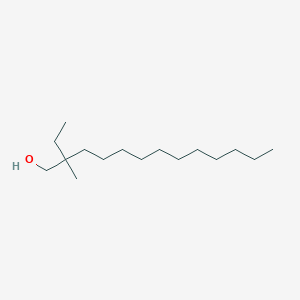
![1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B12623277.png)

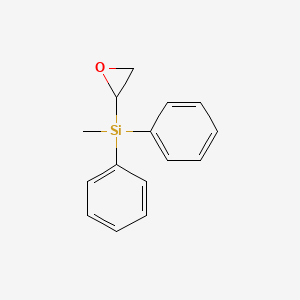
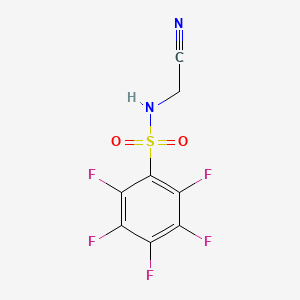
![1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12623299.png)
![4-[(But-2-en-1-yl)oxy]benzoic acid](/img/structure/B12623307.png)
![4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate](/img/structure/B12623329.png)
![7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B12623333.png)
